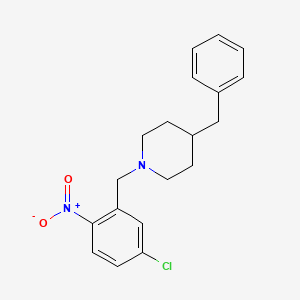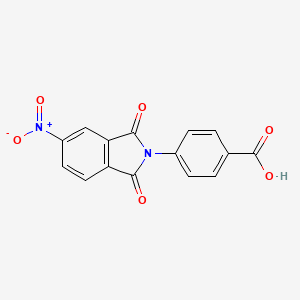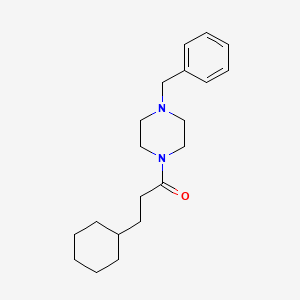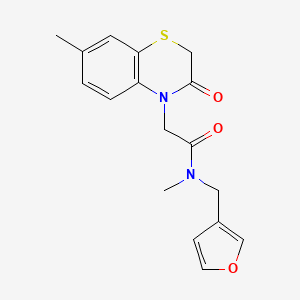![molecular formula C13H14N2O2S B5678116 [(4,6,7-trimethyl-2-quinazolinyl)thio]acetic acid](/img/structure/B5678116.png)
[(4,6,7-trimethyl-2-quinazolinyl)thio]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(4,6,7-trimethyl-2-quinazolinyl)thio]acetic acid, also known as TQAA, is a chemical compound with potential therapeutic applications. It belongs to the class of quinazoline derivatives and has been studied extensively for its pharmacological properties. TQAA is a thioester derivative of 2-aminobenzamide and has been found to exhibit various biological activities.
作用機序
The mechanism of action of [(4,6,7-trimethyl-2-quinazolinyl)thio]acetic acid is not fully understood. However, studies have shown that [(4,6,7-trimethyl-2-quinazolinyl)thio]acetic acid can induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the growth of tumors by suppressing the expression of various oncogenes. [(4,6,7-trimethyl-2-quinazolinyl)thio]acetic acid has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It has also been found to exhibit antioxidant properties by scavenging free radicals.
Biochemical and Physiological Effects:
[(4,6,7-trimethyl-2-quinazolinyl)thio]acetic acid has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and inhibit the growth of tumors. [(4,6,7-trimethyl-2-quinazolinyl)thio]acetic acid has been found to possess anti-inflammatory properties and can reduce inflammation in animal models. It has also been found to exhibit antioxidant properties and can scavenge free radicals. [(4,6,7-trimethyl-2-quinazolinyl)thio]acetic acid has been found to be non-toxic and has not shown any adverse effects in animal models.
実験室実験の利点と制限
[(4,6,7-trimethyl-2-quinazolinyl)thio]acetic acid has several advantages for lab experiments. It is a stable compound and can be easily synthesized. [(4,6,7-trimethyl-2-quinazolinyl)thio]acetic acid has been found to be non-toxic and has not shown any adverse effects in animal models. However, there are some limitations to using [(4,6,7-trimethyl-2-quinazolinyl)thio]acetic acid in lab experiments. The mechanism of action of [(4,6,7-trimethyl-2-quinazolinyl)thio]acetic acid is not fully understood, and further research is needed to elucidate its pharmacological properties. [(4,6,7-trimethyl-2-quinazolinyl)thio]acetic acid has also not been extensively studied in human clinical trials, and its safety and efficacy in humans are not known.
将来の方向性
There are several future directions for the research on [(4,6,7-trimethyl-2-quinazolinyl)thio]acetic acid. Further studies are needed to elucidate the mechanism of action of [(4,6,7-trimethyl-2-quinazolinyl)thio]acetic acid and its pharmacological properties. [(4,6,7-trimethyl-2-quinazolinyl)thio]acetic acid has shown potential as a therapeutic agent for cancer, inflammation, and oxidative stress, and further studies are needed to explore its efficacy in these areas. [(4,6,7-trimethyl-2-quinazolinyl)thio]acetic acid can also be used as a lead compound for the development of new drugs with improved pharmacological properties. Further research is also needed to investigate the safety and efficacy of [(4,6,7-trimethyl-2-quinazolinyl)thio]acetic acid in human clinical trials.
合成法
The synthesis of [(4,6,7-trimethyl-2-quinazolinyl)thio]acetic acid involves the reaction of 2-aminobenzamide with 2-chloro-3-methylquinazolin-4(3H)-one in the presence of sodium hydride and dimethylformamide. The resulting product is then treated with thioglycolic acid to obtain [(4,6,7-trimethyl-2-quinazolinyl)thio]acetic acid. The synthesis process has been described in detail in various research papers.
科学的研究の応用
[(4,6,7-trimethyl-2-quinazolinyl)thio]acetic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and antioxidant properties. Studies have shown that [(4,6,7-trimethyl-2-quinazolinyl)thio]acetic acid can induce apoptosis in cancer cells and inhibit the growth of tumors. It has also been found to possess anti-inflammatory properties and can reduce inflammation in animal models. [(4,6,7-trimethyl-2-quinazolinyl)thio]acetic acid has been found to exhibit antioxidant properties and can scavenge free radicals.
特性
IUPAC Name |
2-(4,6,7-trimethylquinazolin-2-yl)sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-7-4-10-9(3)14-13(18-6-12(16)17)15-11(10)5-8(7)2/h4-5H,6H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXHXAXUUMNWCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1C)SCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4,6,7-Trimethyl-2-quinazolinyl)thio]acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methoxy-2-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5678033.png)

![2-cyclopropyl-8-[N-(4-fluorobenzyl)-N-methylglycyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5678043.png)
![6-(5-methyl-2-thienyl)-2-(2-oxa-7-azaspiro[4.5]dec-7-yl)nicotinic acid](/img/structure/B5678045.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-(methylthio)-1,3-thiazole-4-carboxamide](/img/structure/B5678051.png)
![N-methyl-3-[(tetrahydrofuran-3-ylamino)sulfonyl]-N-(1,3-thiazol-2-ylmethyl)benzamide](/img/structure/B5678053.png)
![N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5678055.png)
![1-{2-[3-(benzyloxy)piperidin-1-yl]-2-oxoethyl}piperidin-2-one](/img/structure/B5678059.png)
![1-benzyl-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5678063.png)
![6-methyl-3-(3-phenoxybenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5678079.png)

![2-hydrazino-3,6,6-trimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5678108.png)
